
Ledipasvir acetone
Vue d'ensemble
Description
Ledipasvir acetone, also known as GS-5885 acetone, is the active ingredient of Ledipasvir . It is a potent, orally active inhibitor of the hepatitis C virus (HCV) NS5A, with EC50 values of 34 pM against GT1a and 4 pM against GT1b replicon .
Synthesis Analysis
The total synthesis of Ledipasvir involves the use of oxalic acid for forming salt . The combination of Ledipasvir and sofosbuvir was discovered and developed at Gilead Sciences and is marketed under the brand name Harvoni .Molecular Structure Analysis
The molecular formula of Ledipasvir acetone is C52H60F2N8O7 . Its molecular weight is 947.1 g/mol . The structure of Ledipasvir acetone includes a benzimidazole-difluorofluorene-imidazole core and distal [2.2.1]azabicyclic ring system .Chemical Reactions Analysis
Ledipasvir acetone is stable if stored as directed and should avoid strong oxidizing agents . Its thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .Applications De Recherche Scientifique
1. Treatment of Hepatitis C Virus (HCV) Infection Ledipasvir is an orally available HCV nonstructural protein 5A inhibitor with picomolar antiviral potency and a long pharmacokinetic half-life . It is used in combination with the nonstructural protein 5B inhibitor sofosbuvir (SOF) in a single-tablet regimen known as Harvoni® . This regimen has been shown to be safe, simple, and efficacious, with clinical trial cure rates over 95% and comparable effectiveness in real-world studies . The treatment durations can be as short as 8 weeks .
Potential Inhibition of SARS-CoV-2 Replication
Research has shown that Ledipasvir, among other FDA-approved antiviral drugs, has the potential to inhibit SARS-CoV-2 replication . This study highlights the use of direct-acting antiviral drugs, alone or in combination, for better treatments of COVID-19 .
Chromatographic Analysis
Ledipasvir is used in chromatographic methods for the determination of the new antiviral combination sofosbuvir (SBR) and ledipasvir (LPV) . These methods are developed and validated for their accuracy, and they replace more hazardous reagents with more environment-friendly solvents without affecting method performance .
Mécanisme D'action
Target of Action
Ledipasvir is a direct-acting antiviral (DAA) medication primarily used to treat chronic Hepatitis C . The primary target of Ledipasvir is the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) . NS5A is a viral phosphoprotein that plays a crucial role in viral RNA replication and the assembly of HCV virions .
Mode of Action
Ledipasvir inhibits the NS5A protein, thereby disrupting the life cycle of the HCV .
Biochemical Pathways
The inhibition of NS5A by Ledipasvir affects the HCV’s ability to replicate and assemble virions . This disruption in the viral life cycle leads to a decrease in the number of viable virions, thereby reducing the viral load in the body .
Pharmacokinetics
Ledipasvir exhibits favorable pharmacokinetic properties. It is rapidly absorbed and reaches maximum plasma concentrations approximately 4 to 4.5 hours post-dose . The drug is eliminated with a terminal half-life of 47 hours .
Result of Action
The action of Ledipasvir results in a significant reduction in the viral load of HCV, leading to improved patient outcomes . Treatment with Ledipasvir is associated with very minimal side effects, with the most common being headache and fatigue . The drug is used with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy .
Safety and Hazards
Orientations Futures
Ledipasvir is most commonly used in combination with sofosbuvir for treatment in chronic hepatitis C genotype 1 patients . This drug has been tested and shown efficacy in treatment-naive and treatment experienced patients . The future directions of Ledipasvir acetone are not well documented in the available resources.
Propriétés
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWYOHJVGOKNZ-NDANSHMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60F2N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ledipasvir acetone | |
CAS RN |
1441674-54-9 | |
| Record name | Ledipasvir acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEDIPASVIR ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




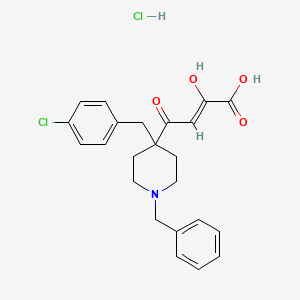
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
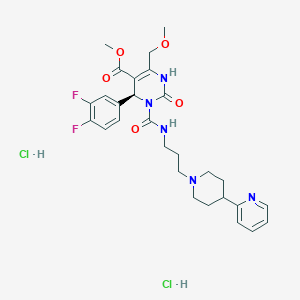
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
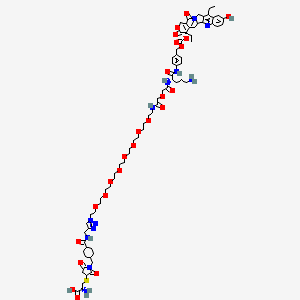


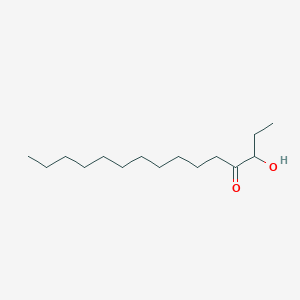
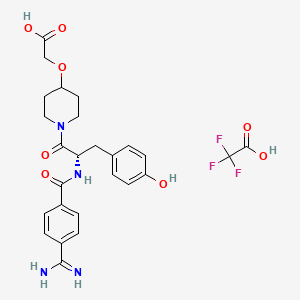

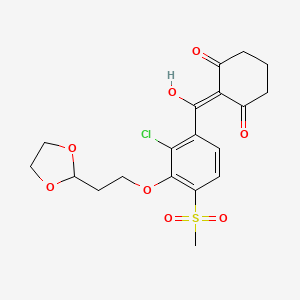
![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)
